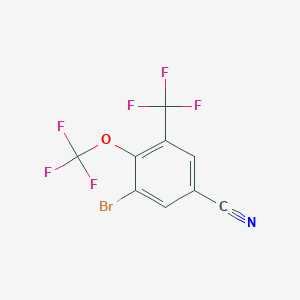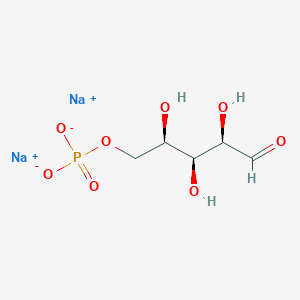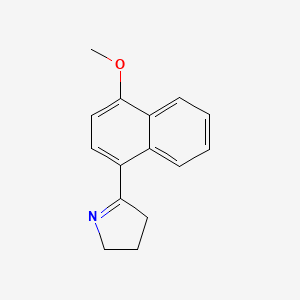
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole: (4-Methoxy-naphthalen-1-yl)-acetic acid , is a chemical compound with the molecular formula C13H12O3. Its IUPAC name is (4-methoxy-1-naphthyl)acetic acid . This compound features a pyrrole ring fused to a naphthalene moiety, and the methoxy group at the 4-position of the naphthalene ring enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole. One common approach involves the condensation of 4-methoxy-1-naphthaldehyde with an appropriate amine (such as pyrrole) under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by reduction to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the aldehyde or ketone functionality may yield secondary or tertiary alcohols.
Substitution: The methoxy group can be substituted under appropriate conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in aprotic solvents.
Substitution: Strong bases (e.g., sodium hydroxide, potassium hydroxide) in polar solvents.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the aldehyde group yields the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
5-(4-methoxynaphthalen-1-yl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H15NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9H,4,7,10H2,1H3 |
Clave InChI |
GRVFDXXYOSJRCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C3=NCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)

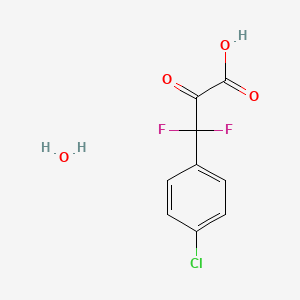

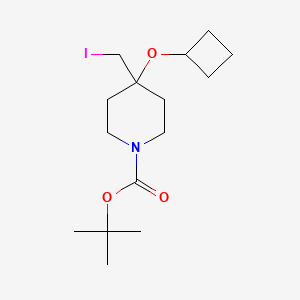
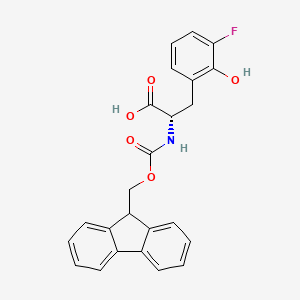
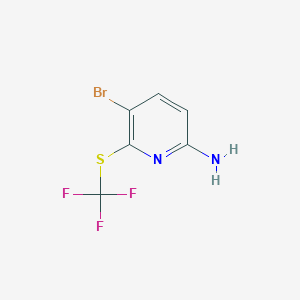

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
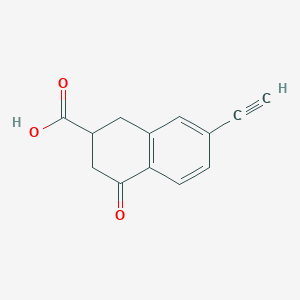
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
